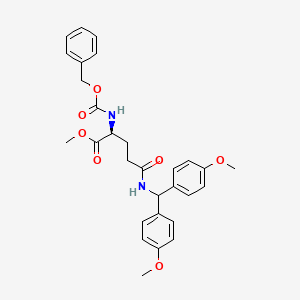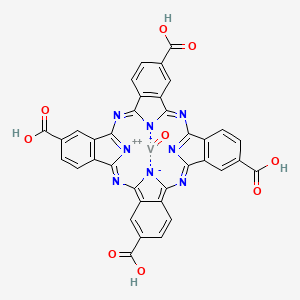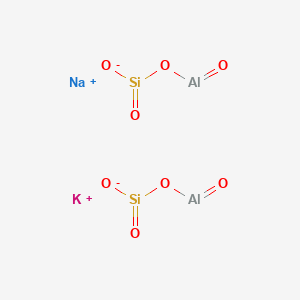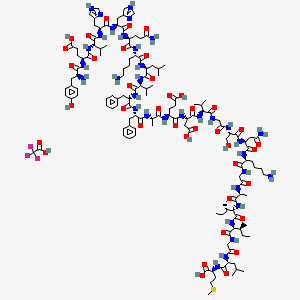
Amyloid beta-protein(10-35)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid beta-protein (10-35) is a fragment of the amyloid beta-protein, which is a peptide consisting of 36 to 43 amino acids. This fragment is derived from the amyloid precursor protein (APP) and is known for its role in the formation of amyloid plaques, which are commonly found in the brains of individuals with Alzheimer's disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amyloid beta-protein (10-35) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the synthesis of amyloid beta-protein (10-35) involves large-scale peptide synthesis reactors and automated synthesizers. These systems allow for the efficient production of peptides with high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Amyloid beta-protein (10-35) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and iodomethane (CH3I).
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of azides and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Amyloid beta-protein (10-35) has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The peptide is used to study protein-protein interactions and the effects of post-translational modifications on protein structure and function.
Biology: Amyloid beta-protein (10-35) is utilized in neurobiological research to understand the mechanisms of neurodegeneration and the role of amyloid plaques in Alzheimer's disease.
Medicine: The peptide is used in the development of diagnostic tools and therapeutic agents for Alzheimer's disease. It is also employed in the study of amyloidosis and other amyloid-related diseases.
Industry: Amyloid beta-protein (10-35) is used in the production of research reagents and diagnostic kits for the detection of amyloid plaques in biological samples.
Wirkmechanismus
Amyloid beta-protein (10-35) exerts its effects through the formation of amyloid plaques, which disrupt neuronal communication and lead to cell death. The molecular targets of this peptide include amyloid precursor protein (APP) and secretase enzymes, which are involved in the cleavage of APP to produce amyloid beta-protein. The pathways involved include the amyloidogenic pathway, which leads to the accumulation of amyloid plaques in the brain.
Vergleich Mit ähnlichen Verbindungen
Amyloid beta-protein (1-40)
Amyloid beta-protein (1-42)
Amyloid beta-protein (25-35)
Amyloid beta-protein (10-35) is unique in its specific sequence and its role in the formation of amyloid plaques, which distinguishes it from other amyloid beta-proteins.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H204N34O37S.C2HF3O2/c1-18-72(13)109(129(199)143-62-101(173)148-89(50-67(3)4)120(190)155-88(133(203)204)46-49-205-17)167-132(202)110(73(14)19-2)166-112(182)74(15)146-100(172)61-141-114(184)83(34-26-28-47-134)152-124(194)95(57-99(138)171)159-127(197)97(64-168)149-102(174)63-142-128(198)106(69(7)8)163-126(196)96(58-105(179)180)160-117(187)86(41-44-103(175)176)150-111(181)75(16)147-119(189)91(53-76-30-22-20-23-31-76)157-121(191)92(54-77-32-24-21-25-33-77)161-130(200)108(71(11)12)165-125(195)90(51-68(5)6)156-115(185)84(35-27-29-48-135)153-116(186)85(40-43-98(137)170)154-122(192)93(55-79-59-139-65-144-79)158-123(193)94(56-80-60-140-66-145-80)162-131(201)107(70(9)10)164-118(188)87(42-45-104(177)178)151-113(183)82(136)52-78-36-38-81(169)39-37-78;3-2(4,5)1(6)7/h20-25,30-33,36-39,59-60,65-75,82-97,106-110,168-169H,18-19,26-29,34-35,40-58,61-64,134-136H2,1-17H3,(H2,137,170)(H2,138,171)(H,139,144)(H,140,145)(H,141,184)(H,142,198)(H,143,199)(H,146,172)(H,147,189)(H,148,173)(H,149,174)(H,150,181)(H,151,183)(H,152,194)(H,153,186)(H,154,192)(H,155,190)(H,156,185)(H,157,191)(H,158,193)(H,159,197)(H,160,187)(H,161,200)(H,162,201)(H,163,196)(H,164,188)(H,165,195)(H,166,182)(H,167,202)(H,175,176)(H,177,178)(H,179,180)(H,203,204);(H,6,7)/t72-,73-,74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSBKIYPWLNTJV-BAGJTMSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H205F3N34O39S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3017.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
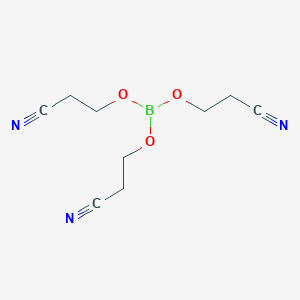
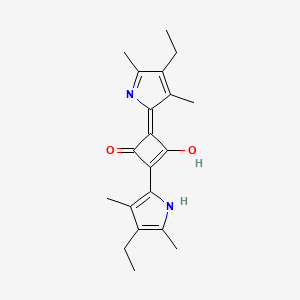
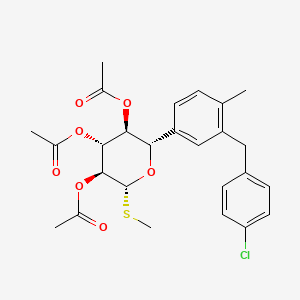

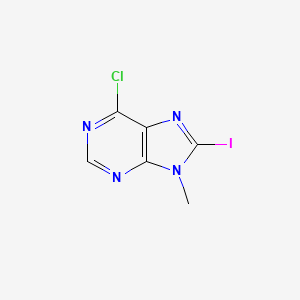
![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)

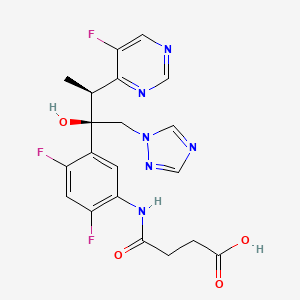
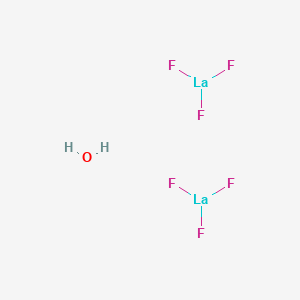
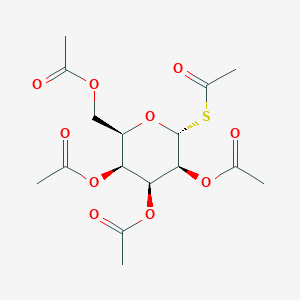
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
